molecular formula C14H17N3O2 B2418996 1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide CAS No. 1993809-52-1

1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

Cat. No.: B2418996
CAS No.: 1993809-52-1
M. Wt: 259.309
InChI Key: WFVCISGTIXYVMG-UHFFFAOYSA-N
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Description

The compound appears to contain an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . It also seems to have a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carboximidamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to an imine group (C=N-H).


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific locations and orientations of these groups in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Antioxidant Activity

Research has shown that certain derivatives of 1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide possess potent antioxidant activities. These compounds have been found to exhibit higher antioxidant activity than well-known antioxidants like ascorbic acid. This suggests their potential use in fields where antioxidant properties are crucial, such as in the prevention of oxidative stress-related diseases (Tumosienė et al., 2019).

Synthesis of Novel Compounds

The compound's structure has been utilized in the synthesis of novel heterocyclic compounds. These syntheses often yield products with potential therapeutic applications, such as anti-tumor properties. The structure of these compounds has been confirmed through various methods like X-ray diffraction analysis, indicating their potential in medicinal chemistry (Saberi et al., 2015).

Anti-Tumor Properties

Derivatives of this compound have been investigated for their anti-tumor activity. Studies have shown promising results against specific types of cancer cells, such as melanoma, highlighting their potential use in oncology (Girgis, 2009).

Potential in HIV-1 Treatment

Research into derivatives of this compound has also shown potential in the treatment of HIV-1. Some synthesized derivatives have demonstrated moderate to potent activities against HIV-1, indicating a new direction for anti-HIV-1 drug development (Liu et al., 2014).

Utility in Heterocyclic Synthesis

The compound has been used in the synthesis of various heterocyclic systems. These syntheses are significant in the development of new pharmacologically active compounds, which can be utilized in therapeutic applications (Fadda et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would involve interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose inhalation risks. If it’s reactive, it could pose risks related to chemical burns or reactions .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. For example, if it’s a drug candidate, future research could involve preclinical and clinical trials to evaluate its safety and efficacy .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c15-14(16-19)10-7-13(18)17(8-10)12-6-5-9-3-1-2-4-11(9)12/h1-4,10,12,19H,5-8H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVCISGTIXYVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CC(CC3=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2C1N3CC(CC3=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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